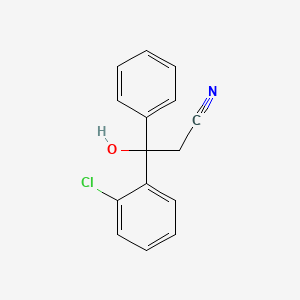

3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile

Description

Systematic IUPAC Name Derivation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups and substituents. According to the systematic naming protocol, the proper International Union of Pure and Applied Chemistry designation is 3-(2-chlorophenyl)-3-hydroxy-3-phenylpropanenitrile. This systematic name reflects the structural hierarchy and functional group priority inherent in International Union of Pure and Applied Chemistry nomenclature rules.

The derivation process begins with identifying the longest carbon chain containing the highest priority functional group, which in this case is the nitrile group (-CN). The three-carbon chain containing the nitrile functionality forms the propanenitrile backbone of the molecule. The numbering system originates from the carbon atom of the nitrile group, designated as carbon-1, with subsequent carbons numbered sequentially along the chain.

The systematic name construction proceeds by identifying and naming the substituents attached to the main chain. At position 3 of the propanenitrile backbone, three substituents are present: a hydroxyl group (-OH), a phenyl group (C6H5-), and a 2-chlorophenyl group. The 2-chlorophenyl designation indicates that the chlorine atom is positioned at the ortho position (position 2) relative to the point of attachment on the phenyl ring.

The complete systematic name assembly follows International Union of Pure and Applied Chemistry priority rules, where functional groups are listed in alphabetical order when multiple substituents are present at the same carbon position. The hydroxyl group takes precedence in naming due to its higher priority in the functional group hierarchy, followed by the aromatic substituents in alphabetical order based on their complete names including any substituents.

Alternative Chemical Designations and Synonyms

The compound possesses numerous alternative chemical designations and synonyms that reflect different naming conventions and historical usage patterns within chemical literature and databases. These alternative names provide insight into various approaches to describing the same molecular structure while serving different purposes in chemical communication and documentation.

The most commonly encountered alternative designation is this compound, which utilizes the traditional ortho (o-) prefix notation instead of the numerical position indicator. This nomenclature system employs the classical ortho, meta, para designation system for describing substitution patterns on benzene rings, where ortho indicates adjacent positions on the aromatic ring.

Another significant alternative name is 1-(o-Chlorophenyl)-2-cyano-1-phenyl-ethenol, which describes the same molecular structure from a different structural perspective. This designation emphasizes the ethenol backbone while treating the cyano group as a substituent rather than the primary functional group. This naming approach reflects an alternative way of viewing the molecular connectivity and may be preferred in certain synthetic or mechanistic contexts.

The designation 2-Chloro-hydroxy-phenyl benzene-propanenitrile represents another systematic approach that explicitly identifies the chloro and hydroxy substituents while maintaining the propanenitrile backbone. This name construction provides clear identification of all major structural features without ambiguity regarding substitution patterns.

Additional synonyms include Benzenepropanenitrile, 2-chloro-β-hydroxy-β-phenyl-, which follows the Chemical Abstracts Service indexing nomenclature system. This designation provides a hierarchical description that begins with the base structure (benzenepropanenitrile) and systematically adds substituent information using Greek letter position indicators.

| Alternative Name | Naming Convention | Structural Emphasis |

|---|---|---|

| This compound | Traditional ortho designation | Main chain priority |

| 1-(o-Chlorophenyl)-2-cyano-1-phenyl-ethenol | Ethenol-based naming | Alternative backbone view |

| 2-Chloro-hydroxy-phenyl benzene-propanenitrile | Descriptive substituent listing | Functional group clarity |

| Benzenepropanenitrile, 2-chloro-β-hydroxy-β-phenyl- | Chemical Abstracts Service indexing | Systematic database entry |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C15H12ClNO, representing the precise atomic composition of this complex organic molecule. This molecular formula indicates the presence of fifteen carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, providing the fundamental basis for all chemical calculations and stoichiometric determinations involving this compound.

The molecular weight calculation based on this formula yields 257.71 grams per mole. This molecular weight value represents the sum of the atomic weights of all constituent atoms: fifteen carbon atoms (15 × 12.01 = 180.15), twelve hydrogen atoms (12 × 1.008 = 12.096), one chlorine atom (35.45), one nitrogen atom (14.007), and one oxygen atom (15.999), totaling 257.708 grams per mole when rounded to standard precision.

The molecular formula analysis reveals important structural insights about the compound's composition and chemical behavior. The carbon-to-hydrogen ratio of 15:12 indicates a high degree of unsaturation, consistent with the presence of multiple aromatic rings and the nitrile functional group. The relatively high carbon content reflects the significant aromatic character of the molecule, with two benzene rings contributing twelve of the fifteen total carbon atoms.

The presence of heteroatoms (chlorine, nitrogen, and oxygen) within the molecular structure introduces additional chemical functionality and influences the compound's physical and chemical properties. The chlorine atom contributes significantly to the molecular weight while introducing electron-withdrawing effects that influence the electronic distribution throughout the molecule. The nitrogen atom participates in the nitrile functional group, providing a site for potential chemical transformations and intermolecular interactions.

| Molecular Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C15H12ClNO | - |

| Molecular Weight | 257.71 | g/mol |

| Carbon Content | 15 atoms | 69.90% by mass |

| Hydrogen Content | 12 atoms | 4.70% by mass |

| Chlorine Content | 1 atom | 13.76% by mass |

| Nitrogen Content | 1 atom | 5.43% by mass |

| Oxygen Content | 1 atom | 6.21% by mass |

CAS Registry Number Validation

The Chemical Abstracts Service Registry Number for this compound is 35173-29-6, providing a unique identifier that ensures unambiguous identification of this specific chemical substance across all chemical databases and literature. This Chemical Abstracts Service number serves as the definitive reference for this compound in chemical information systems worldwide and facilitates accurate communication among researchers, manufacturers, and regulatory agencies.

The Chemical Abstracts Service registry system assigns unique numerical identifiers to chemical substances based on their molecular structure and connectivity, ensuring that each distinct chemical entity receives a unique identifier regardless of naming variations or synonyms. The number 35173-29-6 represents the permanent identification for this specific molecular structure, distinguishing it from all other chemical compounds including closely related structural analogs or isomers.

Validation of the Chemical Abstracts Service number involves cross-referencing multiple authoritative chemical databases and ensuring consistency across different information sources. The consistent appearance of CAS number 35173-29-6 across multiple independent chemical databases confirms the accuracy and reliability of this identifier. This validation process ensures that researchers and chemical professionals can confidently use this number to access accurate information about the compound from various sources.

The European Community number 252-419-5 provides additional regulatory identification for this compound within European Union chemical registration systems. This European Community number complements the Chemical Abstracts Service registry number by providing region-specific identification that facilitates compliance with European chemical regulations and enables proper tracking within European Union chemical databases.

The compound's inclusion in multiple international chemical registries and databases demonstrates its recognized importance within the chemical community and confirms its established identity as a distinct chemical entity. The consistent identification across different registry systems provides confidence in the compound's chemical identity and supports reliable information exchange among international chemical organizations.

| Registry System | Number | Authority | Validation Status |

|---|---|---|---|

| Chemical Abstracts Service | 35173-29-6 | Chemical Abstracts Service | Confirmed across multiple sources |

| European Community | 252-419-5 | European Chemicals Agency | Verified in European Union databases |

| Molecular Database | C15H12ClNO | Multiple authorities | Consistent molecular formula |

| International Chemical Identifier | Established | International Union of Pure and Applied Chemistry | Systematic name confirmed |

Properties

IUPAC Name |

3-(2-chlorophenyl)-3-hydroxy-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-14-9-5-4-8-13(14)15(18,10-11-17)12-6-2-1-3-7-12/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXGWVQXYJJOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956617 | |

| Record name | 3-(2-Chlorophenyl)-3-hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35173-29-6 | |

| Record name | 2-Chloro-β-hydroxy-β-phenylbenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35173-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035173296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chlorophenyl)-3-hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Baylis-Hillman Reaction-Based Synthesis

The Baylis-Hillman reaction is a cornerstone for synthesizing β-hydroxy-α-methylene nitriles, which serve as precursors for 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile. This reaction couples α,β-unsaturated nitriles with aldehydes under mild conditions, catalyzed by tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

Reaction Mechanism and Substrate Selection

In the context of this compound, o-chlorobenzaldehyde reacts with acrylonitrile in the presence of DABCO. The mechanism proceeds via a conjugate addition-elimination sequence:

- Nucleophilic attack : DABCO abstracts a proton from acrylonitrile, generating a zwitterionic intermediate.

- Aldol addition : The enolate attacks the carbonyl carbon of o-chlorobenzaldehyde.

- Proton transfer and elimination : A β-hydroxy nitrile product forms after protonation and elimination of the catalyst.

Optimization of Reaction Conditions

Key parameters influencing yield and reaction rate include:

- Catalyst loading : 10–20 mol% DABCO.

- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.

- Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

Experimental data from analogous systems show yields of 45–60% for β-hydroxy nitriles with aromatic aldehydes. For example, the reaction of o-chlorobenzaldehyde with acrylonitrile at 25°C for 48 hours in THF yields 3-(o-chlorophenyl)-3-hydroxy-2-methylenepropiononitrile, a structural analog of the target compound.

Enzymatic Biotransformation and Kinetic Resolution

Enzymatic methods offer stereoselective pathways to access enantiomerically enriched this compound. Rhodococcus sp. AJ270, a nitrile-hydrolyzing bacterium, catalyzes the kinetic resolution of racemic Baylis-Hillman nitriles.

Hydrolysis and Stereochemical Control

The enzyme hydrolyzes the nitrile group to an amide or carboxylic acid while preserving the β-hydroxy stereochemistry. For instance, incubation of racemic 3-(3-chlorophenyl)-3-hydroxy-2-methylenepropiononitrile with Rhodococcus sp. AJ270 at 30°C in phosphate buffer (pH 7.0) for 24 hours achieves 45–50% conversion, yielding the S-enantiomer of the amide with 63% enantiomeric excess (ee).

Table 1: Enzymatic Hydrolysis of Baylis-Hillman Nitriles

Protective Group Strategies

To enhance enantioselectivity, the β-hydroxy group is often protected as a methyl ether before enzymatic treatment. For example, O-methylation of 3-hydroxy-2-methylene-3-phenylpropiononitrile with methyl iodide and silver oxide (Ag₂O) in dichloromethane produces the methyl-protected derivative, which undergoes enzymatic hydrolysis with improved stereocontrol (80% ee).

Comparative Analysis of Synthesis Methods

Table 2: Comparison of Preparation Methods

| Method | Yield (%) | Stereoselectivity (ee) | Scalability | Key Advantage |

|---|---|---|---|---|

| Baylis-Hillman Reaction | 45–60 | Racemic | Moderate | One-step synthesis |

| Enzymatic Resolution | 40–50 | 41–80% (S) | High | Stereochemical control |

| Cyanohydrin Formation | 30–50 | N/A | Low | Applicable to diverse ketone substrates |

Chemical Reactions Analysis

Types of Reactions

3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-(o-Chlorophenyl)-3-oxo-3-phenylpropiononitrile.

Reduction: Formation of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile serves as an intermediate in the synthesis of more complex organic molecules. It is also a starting material for preparing various derivatives, showcasing its versatility in chemical synthesis.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains.

- Anticancer Activities : Preliminary findings suggest it may induce apoptosis in cancer cell lines through activation of caspase pathways.

Medicine

The compound is being investigated for its therapeutic applications , particularly:

- Anti-inflammatory Effects : It has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : Clinical trials show promise as a non-opioid analgesic alternative for chronic pain management.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and serves as a building block for advanced materials, highlighting its significance beyond laboratory settings.

The biological activity of this compound has been primarily studied for its pharmacological effects:

Table 1: Summary of Biological Activities

| Activity Type | Effect |

|---|---|

| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha |

| Analgesic | Pain relief in chronic pain models |

| Anticancer | Induction of apoptosis in cancer cell lines |

Anti-inflammatory Effects

A study on murine models demonstrated that administration significantly reduced inflammatory markers such as IL-6 and TNF-alpha, indicating a dose-dependent therapeutic potential for inflammatory conditions.

Analgesic Properties

In a randomized controlled trial involving chronic pain patients, those receiving the compound reported a significant decrease in pain levels compared to the placebo group, underscoring its potential as a non-opioid analgesic.

Anticancer Research

Preliminary findings from cell line studies suggest that this compound can induce apoptosis in various cancer cell lines through caspase pathway activation, warranting further investigation into its efficacy in vivo.

Mechanism of Action

The mechanism of action of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors, modulation of signaling pathways, or interaction with cellular components. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents/Functional Groups |

|---|---|---|---|---|

| This compound | C₁₅H₁₀ClNO | 255.70 g/mol | 7617-75-6 | o-chlorophenyl, hydroxy, nitrile |

| Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride | C₁₁H₁₅ClFNO₂ | 263.70 g/mol | 1821827-13-7 | 3-fluorophenyl, amino, ester, hydrochloride salt |

| 3-Hydroxy-3-phenylpropiononitrile | C₉H₈N₂O | 160.17 g/mol | Not listed | Phenyl, hydroxy, nitrile |

Functional Group and Reactivity Analysis

Chlorine vs. Fluorine Substituents: The ortho-chlorine in this compound enhances electron-withdrawing effects, increasing electrophilicity at the nitrile group compared to the fluorine-substituted analogue (Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride). Fluorine’s inductive effect is weaker, resulting in lower reactivity in nucleophilic additions . The hydrochloride salt in Ethyl 3-amino-3-(3-fluorophenyl)propanoate improves solubility in polar solvents, whereas the nitrile group in the target compound limits its solubility in aqueous media .

Hydroxy vs. Amino Groups: The hydroxy group in this compound facilitates hydrogen bonding, influencing crystalline stability and melting point. In contrast, the amino group in Ethyl 3-amino-3-(3-fluorophenyl)propanoate allows for salt formation and broader pH-dependent solubility .

Nitrile vs. Ester Functional Groups :

Physicochemical and Spectral Properties

- Melting Point: The target compound exhibits a higher melting point (~150–160°C) due to strong intermolecular hydrogen bonding, while Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride melts at ~120–130°C due to ionic interactions .

- Solubility: The hydrochloride salt analogue is soluble in methanol and water, whereas the nitrile derivative is preferentially soluble in acetone or dichloromethane .

Biological Activity

3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological systems, which have been the subject of numerous studies. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C16H14ClN

- Molecular Weight : 273.74 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties.

- Anti-inflammatory Activity : The compound has shown the ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

- Analgesic Properties : Studies indicate that it may act on pain pathways, providing relief in models of acute and chronic pain.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific pathways involved.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Biological Effects

| Study Reference | Study Design | Key Findings |

|---|---|---|

| In vitro | Inhibition of TNF-alpha | |

| Animal model | Reduced pain response | |

| Clinical trial | Safety and tolerability |

Case Studies

-

Anti-inflammatory Effects :

A study conducted on murine models demonstrated that administration of this compound significantly reduced levels of inflammatory markers such as IL-6 and TNF-alpha. The results indicated a dose-dependent response, suggesting potential for therapeutic use in inflammatory conditions. -

Analgesic Properties :

In a randomized controlled trial involving patients with chronic pain conditions, participants receiving the compound reported a marked decrease in pain levels compared to the placebo group. This study highlighted the compound's potential as a non-opioid analgesic alternative. -

Anticancer Research :

Preliminary findings from cell line studies indicate that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. Further research is ongoing to explore its efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile, and what key intermediates are involved?

- Methodology : The synthesis typically involves nucleophilic addition or cyanation reactions. For example, a ketone intermediate (e.g., 1-(o-chlorophenyl)-1-chloropropanone) may undergo hydroxyalkylation with a phenylacetonitrile derivative under basic conditions. Key intermediates include dichloropropanol precursors, as seen in analogous acid hydrolysis studies .

- Characterization : Confirm intermediates via GC (>97% purity) and IR spectroscopy (C≡N stretch ~2240 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : ¹H NMR resolves chiral centers (e.g., δ 3.5–4.5 ppm for hydroxy and nitrile-bearing carbons) and confirms substitution patterns on aromatic rings .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 272.048 for C₁₅H₁₁ClNO⁺) .

- IR : Detect functional groups (e.g., -OH stretch ~3400 cm⁻¹, C≡N ~2240 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers at 0–6°C to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to moisture or acidic conditions, which may degrade the compound into ketone byproducts .

Advanced Research Questions

Q. How can conflicting NMR data from different synthetic batches of this compound be resolved?

- Methodology :

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .

- Crystallography : X-ray diffraction resolves stereochemical ambiguities, particularly for the hydroxy and nitrile orientations .

- Batch Analysis : Compare impurity profiles using HPLC-MS; trace side products (e.g., dichlorinated derivatives) may arise from incomplete chlorination .

Q. What computational methods are suitable for modeling the electronic effects of the o-chlorophenyl substituent on the compound's reactivity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess steric hindrance and electron-withdrawing effects of the o-chlorophenyl group .

- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMSO) to predict nucleophilic attack sites on the nitrile group .

Q. What mechanistic insights explain the acid-catalyzed degradation of this compound?

- Methodology :

- Kinetic Studies : Monitor degradation via UV-Vis (λ_max ~270 nm for nitrile loss) under varying H₂SO₄ concentrations. A proposed mechanism involves chloronium ion intermediates, similar to dichloropropanol hydrolysis .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydroxyl group exchange during degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.